![molecular formula C7H4BrFN2 B581069 3-Bromo-7-fluoroimidazo[1,2-a]pyridine CAS No. 1263058-67-8](/img/structure/B581069.png)

3-Bromo-7-fluoroimidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

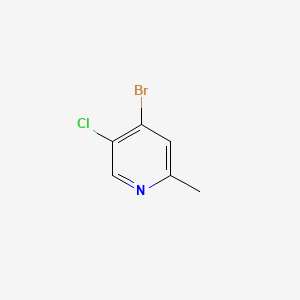

3-Bromo-7-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrFN2 . It has a molecular weight of 215.02 . It is a white solid at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods are eco-friendly and have several noteworthy advantages such as a wide substrate scope, short reaction times, and water work-up .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves various strategies such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

This compound is a white solid at room temperature . It has a molecular weight of 215.02 .Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit anti-tb activity

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may affect the biochemical pathways related to these conditions.

Result of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb , indicating potential antimicrobial effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Bromo-7-fluoroimidazo[1,2-a]pyridine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential toxicity.

Direcciones Futuras

3-Bromo-7-fluoroimidazo[1,2-a]pyridine has shown promising results in various preclinical studies, and several future directions can be explored to further understand its potential therapeutic applications. These include:

1. Investigating the potential of this compound as a novel anticancer agent in clinical trials.

2. Exploring the potential of this compound as a potent antiviral agent against emerging viral infections.

3. Investigating the potential of this compound as a novel anti-inflammatory agent in various inflammatory diseases.

4. Developing novel derivatives of this compound with improved pharmacological properties.

Conclusion:

This compound is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound has been reported to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis of this compound can be achieved through various methods, and several modifications have been made to improve its yield and purity. This compound has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and potential toxicity. Several future directions can be explored to further understand the potential therapeutic applications of this compound.

Métodos De Síntesis

The synthesis of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine can be achieved through various methods, including the reaction of 3-bromo-7-fluoropyridine with imidazole in the presence of a base or the reaction of 3-bromo-7-fluoro-1H-imidazo[1,2-a]pyridine with a suitable reagent. The latter method has been reported to be more efficient and yields higher purity products. The synthesis of this compound has been extensively studied, and several modifications have been made to improve its yield and purity.

Aplicaciones Científicas De Investigación

3-Bromo-7-fluoroimidazo[1,2-a]pyridine has been reported to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory properties. Several studies have reported the potential of this compound as a potent anticancer agent, with its ability to induce apoptosis and inhibit the growth of cancer cells. This compound has also been reported to exhibit antiviral activity against several viruses, including hepatitis C virus and human immunodeficiency virus. Furthermore, this compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Propiedades

IUPAC Name |

3-bromo-7-fluoroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWHAZGZFYOGCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2Br)C=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858589 |

Source

|

| Record name | 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263058-67-8 |

Source

|

| Record name | 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)

![3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B580996.png)

![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)